N-cycloheptyl-N-methylsulfamoyl chloride
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Overview
Description
N-cycloheptyl-N-methylsulfamoyl chloride is a chemical compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N-methylsulfamoyl chloride typically involves the reaction of cycloheptylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N-methylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield N-cycloheptyl-N-methylsulfamoyl amides, while reactions with alcohols can produce N-cycloheptyl-N-methylsulfamoyl esters .
Scientific Research Applications
N-cycloheptyl-N-methylsulfamoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N-methylsulfamoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methylsulfamoyl chloride: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
N-methylsulfamoyl chloride: Lacks the cycloheptyl group and has a simpler structure.
Uniqueness
N-cycloheptyl-N-methylsulfamoyl chloride is unique due to its cycloheptyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the steric and electronic effects of the cycloheptyl group are advantageous .
Properties
IUPAC Name |
N-cycloheptyl-N-methylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-10(13(9,11)12)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLUVZGYTHEIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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